
Ammonium, hexamethylenebis(trimethyl-, dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(trimethyl-, dibenzoate) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their ability to form stable cations, which makes them useful in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of ammonium, hexamethylenebis(trimethyl-, dibenzoate) typically involves the reaction of hexamethylenediamine with trimethylamine and benzoic acid. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Ammonium, hexamethylenebis(trimethyl-, dibenzoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(trimethyl-, dibenzoate) has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of surfactants and disinfectants, where its antimicrobial properties are particularly valuable.
Mécanisme D'action
The mechanism of action of ammonium, hexamethylenebis(trimethyl-, dibenzoate) involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions include ion channels and membrane-bound enzymes.
Comparaison Avec Des Composés Similaires
Ammonium, hexamethylenebis(trimethyl-, dibenzoate) can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its antimicrobial properties and used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Used as a surfactant and in the preparation of nanoparticles.
Tetraethylammonium bromide: Used in the study of ion channels and as a phase transfer catalyst.
The uniqueness of this compound) lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring interaction with both aqueous and organic phases.
Propriétés
Numéro CAS |
103350-60-3 |
|---|---|
Formule moléculaire |
C26H40N2O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibenzoate |
InChI |
InChI=1S/C12H30N2.2C7H6O2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-7(9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,8,9)/q+2;;/p-2 |
Clé InChI |
PQFBXTALPNNDKO-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
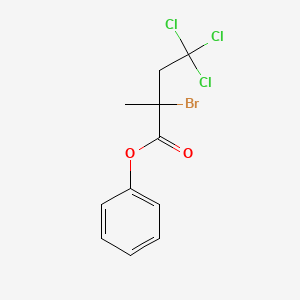
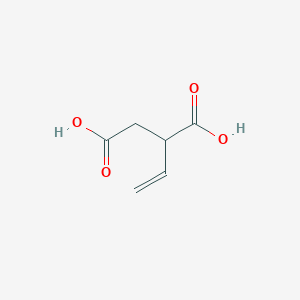
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
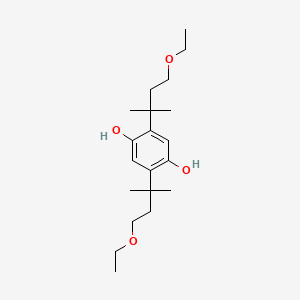
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
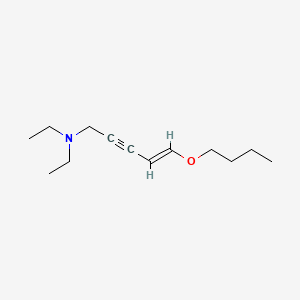
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
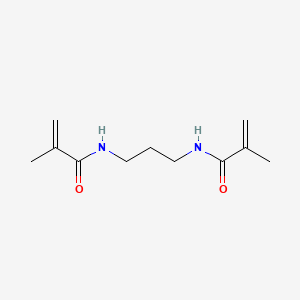

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
